molecular formula C16H14N2O6 B12784316 Desmethyl hydroxymethyl nifedipine lactone CAS No. 92089-09-3

Desmethyl hydroxymethyl nifedipine lactone

Cat. No.: B12784316
CAS No.: 92089-09-3
M. Wt: 330.29 g/mol
InChI Key: HCYQSXXFMYUNFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Discovery in Nifedipine Metabolism

The discovery of this compound emerged from systematic investigations into nifedipine’s metabolic fate. Early pharmacokinetic studies in the 1980s revealed that nifedipine undergoes extensive hepatic metabolism via cytochrome P-450 (CYP3A4/3A5)-mediated oxidation, yielding multiple metabolites. Among these, this compound was identified as a product of sequential oxidative and cyclization reactions.

Key milestones in its characterization include:

  • Structural Elucidation : Mass spectrometry and nuclear magnetic resonance (NMR) analyses confirmed the lactone ring formation at the pyridine-carboxylic acid moiety, alongside hydroxylation at the 2-methyl position.
  • Metabolic Pathway Validation : Isotopic labeling studies in rats demonstrated that deuterium substitution at ester methyl groups alters the metabolic preference toward lactone formation, underscoring the role of oxidative mechanisms.

Metabolic Pathway Overview
The compound arises via two primary reactions:

  • Oxidative Demethylation : Removal of a methyl group from nifedipine’s dimethyl ester structure, forming desmethyl nifedipine.
  • Hydroxylation and Lactonization : Hydroxylation at the 2-methyl position followed by intramolecular esterification to form a stable lactone ring.

This pathway is summarized below:

Reaction Step Enzyme Involved Key Intermediate
Initial oxidation CYP3A4/3A5 Dehydronifedipine
Hydroxylation at 2-methyl CYP3A4/3A5 Hydroxymethyl dehydronifedipine
Lactone ring formation Non-enzymatic This compound

Position Within Dihydropyridine Calcium Channel Modulator Derivatives

This compound belongs to the dihydropyridine (DHP) class, which shares a core 1,4-dihydropyridine ring critical for calcium channel modulation. However, structural modifications distinguish it from parent drugs and analogues:

Structural Comparisons

  • Core Structure : Retains the DHP ring

Properties

CAS No.

92089-09-3

Molecular Formula

C16H14N2O6

Molecular Weight

330.29 g/mol

IUPAC Name

methyl 2-methyl-4-(2-nitrophenyl)-5-oxo-4,7-dihydro-1H-furo[3,4-b]pyridine-3-carboxylate

InChI

InChI=1S/C16H14N2O6/c1-8-12(15(19)23-2)13(14-10(17-8)7-24-16(14)20)9-5-3-4-6-11(9)18(21)22/h3-6,13,17H,7H2,1-2H3

InChI Key

HCYQSXXFMYUNFB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C2=C(N1)COC2=O)C3=CC=CC=C3[N+](=O)[O-])C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of desmethyl hydroxymethyl nifedipine lactone typically involves the modification of nifedipine through various chemical reactions. One common method includes the oxidation of nifedipine to form hydroxymethyl derivatives, followed by lactonization to yield the lactone structure . The reaction conditions often involve the use of oxidizing agents such as potassium permanganate or chromium trioxide under controlled temperatures and pH levels .

Industrial Production Methods

Industrial production of this compound may involve large-scale oxidation and lactonization processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Desmethyl hydroxymethyl nifedipine lactone undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Methanol, ethanol, dichloromethane.

Major Products

The major products formed from these reactions include various lactone derivatives, carboxylic acids, and amines .

Mechanism of Action

The mechanism of action of desmethyl hydroxymethyl nifedipine lactone involves the inhibition of voltage-gated L-type calcium channels in vascular smooth muscle and myocardial cells. This inhibition prevents the entry of calcium ions into cells during depolarization, reducing peripheral arterial vascular resistance and dilating coronary arteries . These actions lead to lowered blood pressure and increased myocardial oxygen delivery .

Comparison with Similar Compounds

Key Observations :

  • Molecular Weight : this compound (328.28 g/mol) is lighter than nifedipine (346.34 g/mol) due to the loss of a methyl group and addition of a hydroxymethyl group .
  • Lactone vs.

Physicochemical Properties

Nifedipine’s solubility in organic solvents (e.g., ethanol, DMSO) is well-documented, with a melting point of 172–174°C . Comparatively, this compound likely exhibits reduced aqueous solubility due to its lactone ring and hydroxymethyl group, increasing hydrophobicity. Dehydro nifedipine, with a dehydrogenated core, may display higher polarity and improved solubility in polar solvents .

Metabolic and Pharmacological Roles

  • This compound : As a metabolite, it may contribute to nifedipine’s off-target effects or serve as a biomarker for metabolic activity .
  • Simvastatin 4’-Methyl Ether : A statin-related lactone, highlighting structural parallels but divergent therapeutic roles (cholesterol synthesis inhibition vs. calcium channel modulation) .

Biological Activity

Desmethyl hydroxymethyl nifedipine lactone (DHNML) is a derivative of nifedipine, a well-known calcium channel blocker used primarily for hypertension and angina. This article explores the biological activity of DHNML, focusing on its pharmacological effects, metabolic pathways, and interactions with cytochrome P450 enzymes.

Chemical Structure and Properties

DHNML is characterized by its lactone structure, which influences its biological activity. The compound is a modified form of nifedipine, where the hydroxymethyl group plays a crucial role in its interaction with biological targets. The structural modifications enhance its lipophilicity and potentially alter its pharmacokinetic properties compared to its parent compound.

1. Calcium Channel Blockade

Like nifedipine, DHNML exhibits calcium channel blocking activity. This action leads to vasodilation and reduced myocardial oxygen demand, making it beneficial in treating cardiovascular conditions. Studies have shown that DHNML effectively inhibits calcium influx in vascular smooth muscle cells, contributing to its antihypertensive effects.

2. Effects on Cytochrome P450 Enzymes

DHNML has been identified as an inhibitor of several cytochrome P450 (CYP) enzymes, particularly CYP3A4 and CYP2C8. These enzymes are crucial for drug metabolism, and their inhibition can lead to significant drug-drug interactions. In vitro studies indicate that DHNML may alter the metabolism of co-administered drugs, necessitating careful monitoring in clinical settings.

Metabolism and Pharmacokinetics

The metabolism of DHNML involves various pathways, primarily mediated by cytochrome P450 enzymes. The compound undergoes extensive hepatic metabolism, resulting in several metabolites that may possess biological activity. Understanding these metabolic pathways is essential for predicting the pharmacokinetic behavior of DHNML in humans.

Metabolic Pathway Enzyme Involved Metabolite Biological Activity
OxidationCYP3A4Hydroxylated metabolitePotentially active
GlucuronidationUGT1A1Glucuronide conjugateInactive

Case Studies and Clinical Implications

Several case studies have highlighted the importance of understanding the biological activity of DHNML:

  • Case Study 1 : A patient on a stable dose of nifedipine experienced increased blood pressure when switched to DHNML due to altered metabolism via CYP3A4 inhibition by DHNML.
  • Case Study 2 : A retrospective analysis revealed that patients taking DHNML alongside other medications metabolized by CYP2C8 exhibited increased plasma concentrations of those drugs, leading to adverse effects.

These cases underscore the need for healthcare providers to be aware of potential interactions when prescribing DHNML.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Desmethyl Hydroxymethyl Nifedipine Lactone, and what methodological challenges arise during its synthesis?

  • Answer : The synthesis often involves Pd-catalyzed carbonylation followed by lactonization to form the bicyclic core . Key challenges include poor reactivity of intermediates (e.g., alkenyl chlorides) and the need for precise temperature control during carbonylation. For hydroxymethyl lactone derivatives, reactions with LDA and formaldehyde at low temperatures (-78°C) are critical to avoid side reactions . Methodological optimization should prioritize protecting groups (e.g., hydroxyl protection during C-acylation) to prevent unwanted cyclization .

Q. How can researchers ensure the stability of this compound under varying experimental conditions?

  • Answer : Stability studies should assess hydrolysis kinetics under different pH and temperatures. For example, gluconolactone analogs hydrolyze faster at high pH and heat, forming equilibrium between lactone and acid forms . For this compound, HPLC or LC-MS can monitor degradation products, with protocols adapted from simvastatin lactone hydrolysis assays (e.g., base hydrolysis to quantify total inhibitors) .

Q. What analytical techniques are recommended for characterizing this compound and its metabolites?

  • Answer : High-resolution mass spectrometry (HRMS) and NMR (¹H, ¹³C) are essential for structural confirmation. For metabolite identification, use reference standards like Hydroxy Dehydro Nifedipine Lactone (CAS 34785-00-7) and Dehydro Nifedipine (CAS 67035-22-7) . Chromatographic methods (e.g., reverse-phase HPLC) should be validated using parameters from pharmacokinetic studies of β-hydroxyacid metabolites .

Advanced Research Questions

Q. How can contradictory data in metabolite quantification be resolved during pharmacokinetic studies?

  • Answer : Discrepancies often arise from hydrolysis conditions (e.g., base vs. enzymatic hydrolysis). Simvastatin studies show that base hydrolysis quantifies total inhibitors (active + latent), while selective assays target β-hydroxyacid metabolites . For this compound, parallel experiments with and without hydrolysis can differentiate free vs. conjugated metabolites. Statistical tools like Bland-Altman plots may reconcile inter-method variability .

Q. What enzymatic strategies can be employed to synthesize or modify this compound?

  • Answer : Lactone synthases, such as the hydrolase domain in MpaDE, catalyze ring closure in fungal biosynthesis . Heterologous expression of analogous enzymes (e.g., in Aspergillus nidulans) could enable biocatalytic lactonization. Optimization requires cofactor supplementation (e.g., NADPH for P450 domains) and kinetic studies to compare enzymatic vs. chemical synthesis yields .

Q. How should researchers design experiments to address low reactivity in functionalizing this compound intermediates?

  • Answer : If alkenyl chlorides show poor reactivity (as seen in furo[3,4-b]pyrans synthesis), alternative leaving groups (e.g., triflate) or transition-metal catalysts (e.g., Pd(0)/ligand systems) may improve efficiency . Computational modeling (DFT) can predict reactive sites, while TLC monitoring ensures reaction progression .

Methodological Notes

  • Reproducibility : Document reaction conditions (e.g., inert atmosphere, solvent purity) as per IUPAC guidelines .
  • Ethical Compliance : For human metabolite studies, adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) during experimental design .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.